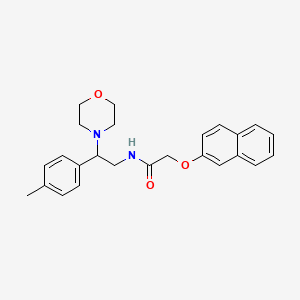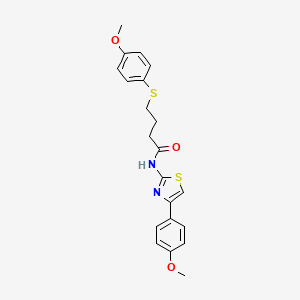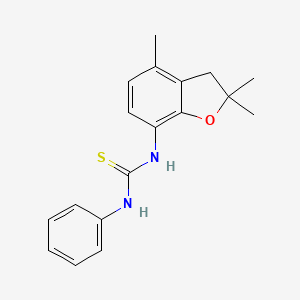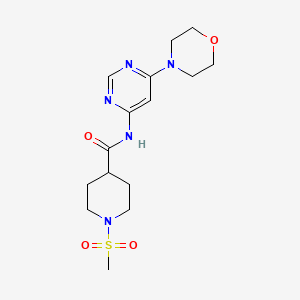![molecular formula C26H20N4O7 B2915364 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1359319-26-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O7 and its molecular weight is 500.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, novel quinazolinone derivatives have demonstrated significant cytotoxic activity in MCF-7 and HeLa cell lines, indicating their potential as anticancer agents (Poorirani et al., 2018). Another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, which exhibited broad-spectrum antitumor activity, underlining the versatility of quinazolinone scaffolds in cancer research (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinone derivatives have also been synthesized for their antimicrobial properties. For instance, new heterocyclic compounds derived from visnagenone or khellinone and their antimicrobial activity were investigated, showcasing their efficacy against bacteria and fungi (Abu‐Hashem, 2018).
Synthesis Techniques
Innovative synthesis techniques for quinazolinone derivatives have been developed, leveraging carbon dioxide as a reagent. These methods offer green chemistry approaches to synthesizing quinazolinone-2,4(1H,3H)-diones, highlighting the environmental benefits and efficiency of these synthetic strategies (Patil et al., 2008), (Mizuno et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2,4-dioxo-1,3-dihydroquinazoline", "1,3-benzodioxole", "3,5-dimethoxyphenylhydrazine", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "ethanol", "diethyl ether", "chloroform", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione", "a. To a solution of 2,4-dioxo-1,3-dihydroquinazoline (1.0 g, 5.5 mmol) in chloroform (20 mL), 1,3-benzodioxole (1.2 g, 8.3 mmol) and triethylamine (1.5 mL, 10.8 mmol) are added.", "b. The reaction mixture is stirred at room temperature for 30 min, and then phosphorus oxychloride (1.0 mL, 10.8 mmol) is added dropwise.", "c. The reaction mixture is stirred at room temperature for 2 h, and then poured into ice-cold water (50 mL).", "d. The resulting solid is filtered, washed with water, and dried to give 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (1.5 g, 85%) as a yellow solid.", "e. To a solution of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (1.0 g, 3.6 mmol) in ethanol (20 mL), sodium hydroxide (0.4 g, 10.0 mmol) is added.", "f. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "g. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione (0.8 g, 80%) as a yellow solid.", "Step 2: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine", "a. To a solution of 3,5-dimethoxyphenylhydrazine (1.0 g, 5.5 mmol) in acetic anhydride (10 mL), phosphorus oxychloride (1.0 mL, 10.8 mmol) is added dropwise.", "b. The reaction mixture is stirred at room temperature for 2 h, and then poured into ice-cold water (50 mL).", "c. The resulting solid is filtered, washed with water, and dried to give 3,5-dimethoxyphenylhydrazine acetate (1.5 g, 85%) as a yellow solid.", "d. To a solution of 3,5-dimethoxyphenylhydrazine acetate (1.0 g, 4.0 mmol) in ethanol (20 mL), sodium hydroxide (0.4 g, 10.0 mmol) is added.", "e. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "f. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (0.8 g, 80%) as a yellow solid.", "Step 3: Coupling of intermediates", "a. To a solution of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione (0.5 g, 1.8 mmol) in ethanol (10 mL), 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (0.5 g, 2.0 mmol) and sodium bicarbonate (0.3 g, 3.6 mmol) are added.", "b. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "c. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (0.6 g, 60%) as a yellow solid." ] } | |
CAS RN |
1359319-26-8 |
Molecular Formula |
C26H20N4O7 |
Molecular Weight |
500.467 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O7/c1-33-17-8-16(9-18(11-17)34-2)23-28-24(37-29-23)15-4-5-19-20(10-15)27-26(32)30(25(19)31)12-14-3-6-21-22(7-14)36-13-35-21/h3-11H,12-13H2,1-2H3,(H,27,32) |
InChI Key |
GYUQDOZADVSYMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915281.png)





![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)
![2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2915291.png)



![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)
